H-Leu-Phe-NH2 HCl

Description

Introduction to H-Leu-Phe-NH2 HCl

Chemical Identity and Nomenclature

This compound is a dipeptide derivative with the following properties:

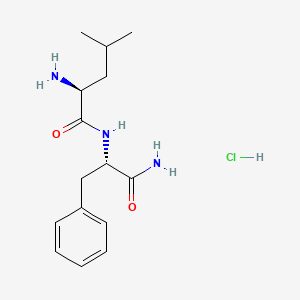

The compound’s structure includes:

- Leucine : A branched-chain amino acid (C₅H₁₁NO₂) with a hydrophobic side chain.

- Phenylalanine : An aromatic amino acid (C₉H₁₁NO₂) with a benzyl side chain.

- Amide linkage : Formed between the carboxyl group of leucine and the amino group of phenylalanine.

- Hydrochloride salt : Enhances solubility in aqueous solutions and stabilizes the amine group .

Key Functional Groups and Reactivity

- Amide bond : Stable under physiological conditions but susceptible to hydrolysis under strong acidic or basic conditions.

- Aromatic side chain (phenylalanine) : Participates in π-π interactions and hydrophobic clustering.

- Hydrochloride counterion : Facilitates ionization, improving bioavailability in experimental systems .

Historical Context in Peptide Chemistry Research

The synthesis of dipeptides like this compound is rooted in the evolution of peptide chemistry:

Properties

IUPAC Name |

(2S)-2-amino-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-4-methylpentanamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2.ClH/c1-10(2)8-12(16)15(20)18-13(14(17)19)9-11-6-4-3-5-7-11;/h3-7,10,12-13H,8-9,16H2,1-2H3,(H2,17,19)(H,18,20);1H/t12-,13-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQKTWSKQUPVUIU-QNTKWALQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Leu-Phe-NH2 HCl typically involves solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The process begins with the attachment of the first amino acid, leucine, to a solid resin. The subsequent steps involve the sequential addition of protected amino acids, in this case, phenylalanine, followed by the removal of protecting groups and cleavage from the resin. The final product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using automated peptide synthesizers. These machines allow for the efficient and reproducible synthesis of peptides by automating the repetitive steps of SPPS. The use of high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), ensures the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

H-Leu-Phe-NH2 HCl can undergo various chemical reactions, including:

Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.

Reduction: Reduction reactions can modify the amide bond, potentially altering the peptide’s properties.

Substitution: The amino groups can participate in substitution reactions, leading to the formation of modified peptides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like acyl chlorides and anhydrides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylalanine residue can yield phenylalanine derivatives, while reduction of the amide bond can produce modified peptides with altered properties .

Scientific Research Applications

Biotechnology Applications

Peptide Synthesis:

H-Leu-Phe-NH2 HCl is utilized as a building block in peptide synthesis. For instance, it can be coupled with other amino acids to form more complex peptides, which are essential for studying protein interactions and functions. A study demonstrated that when Fmoc-Leu-Bt was reacted with H-Phe-NH2, the dipeptide Fmoc-Leu-Phe-NH2 was produced with high yields (77%-95%) .

Self-Assembly and Hydrogel Formation:

Research indicates that this compound can participate in self-assembly processes leading to the formation of hydrogels. These hydrogels exhibit remarkable biocompatibility and can serve as scaffolds for cell culture, promoting cell viability and proliferation. For example, hydrogels formed from phenylalanine derivatives have shown effectiveness in 3D cell scaffolding .

Pharmaceutical Applications

Drug Delivery Systems:

The compound has potential applications in drug delivery systems due to its ability to form stable complexes with various therapeutic agents. Its amphiphilic nature allows it to encapsulate drugs effectively, enhancing their solubility and bioavailability. Studies have explored its use in delivering anticancer drugs through hydrogel matrices .

Antimicrobial Properties:

this compound has been investigated for its antimicrobial properties. It can be incorporated into hydrogels that serve as antibacterial agents, providing a dual function of drug delivery and infection prevention . The ability of these hydrogels to maintain cell viability while exerting antimicrobial effects makes them suitable for biomedical applications.

Material Science Applications

Functional Biomaterials:

In material science, this compound is being explored for developing functional biomaterials. These materials can be engineered to respond to environmental stimuli, making them ideal for applications in biosensing and imaging. For instance, the incorporation of this dipeptide into nanostructured materials has shown promise in selective sensing applications within cancer cells .

Table: Summary of Applications of this compound

Case Studies

-

Peptide Synthesis Efficiency:

A study highlighted the effectiveness of using this compound in synthesizing peptides under various conditions, achieving yields up to 80% when catalyzed by thermolysin . This demonstrates the compound's utility in producing bioactive peptides for research. -

Hydrogel Application for Cell Viability:

Research on hydrogels formed from phenylalanine derivatives showed that human mesenchymal stem cells cultured within these matrices exhibited high viability after 72 hours, indicating their potential for regenerative medicine applications . -

Antimicrobial Hydrogel Development:

A recent study investigated the use of hydrogels containing this compound as a carrier for antibiotics, demonstrating enhanced antibacterial activity against various pathogens while maintaining cell viability . This dual functionality is crucial for developing effective wound dressings.

Mechanism of Action

The mechanism of action of H-Leu-Phe-NH2 HCl involves its interaction with specific molecular targets. In antiviral applications, the compound binds to the amino acid sequences on the virus’s outer layer, preventing the virus from attaching to host cells. In anticancer applications, it interferes with cellular processes essential for cancer cell proliferation .

Comparison with Similar Compounds

Key Properties:

- Molecular Formula : C18H21N3O2·HCl (inferred from structural analysis; see Table 1 for details).

- Hazards : Harmful by inhalation, skin contact, or ingestion. Requires handling by qualified personnel under controlled conditions .

Comparison with Structurally Similar Compounds

H-Leu-Phe-NH2 HCl belongs to a class of dipeptides and modified amino acids. Below is a comparative analysis with key analogues:

Table 1: Molecular Data of this compound and Related Compounds

*Note: The molecular formula for this compound is inferred from structural analysis; lists C18H21N3O2·HCl for H-Phe-Phe-NH2·HCl, which may indicate a typographical error in naming .

Structural and Functional Differences

Sequence Reversibility (this compound vs. H-Phe-Leu-OH) :

- H-Phe-Leu-OH (CAS 3303-55-7) reverses the Leu-Phe sequence, resulting in a free carboxyl group instead of an amide. This difference likely alters solubility and receptor binding properties .

Homodimeric vs. Heterodimeric Peptides (this compound vs. H-Phe-Phe-NH2·HCl) :

- H-Phe-Phe-NH2·HCl contains two Phe residues, which may enhance hydrophobic interactions compared to the Leu-Phe heterodimer. Both share the same molecular formula (C18H21N3O2·HCl), suggesting similar solubility profiles .

Terminal Modifications (this compound vs. H-Leu-NH2·HCl): H-Leu-NH2·HCl (CAS 10466-61-2) is a single amino acid derivative with a simpler structure. Its lower molecular weight (166.65 g/mol) implies higher membrane permeability but reduced target specificity compared to dipeptides .

Aromatic Side-Chain Modifications (this compound vs. H-Phe(4-NH2)-OH): H-Phe(4-NH2)-OH (CAS 943-80-6) features a para-amino group on Phe’s benzene ring, which could enhance hydrogen bonding or alter metabolic stability compared to unmodified Phe in this compound .

Biological Activity

H-Leu-Phe-NH2 HCl, or H-Leucine-Phenylalanine-Amide Hydrochloride, is a synthetic dipeptide that combines the amino acids leucine and phenylalanine. Its unique structure and properties have drawn significant attention in biochemistry and medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its antioxidant properties, anti-inflammatory effects, and interactions with various biological systems.

- Chemical Formula : C15H24ClN3O2

- Molecular Weight : 303.82 g/mol

- CAS Number : 74214-38-3

- Solubility : Enhanced solubility in water due to its hydrochloride form.

1. Antioxidant Properties

Research indicates that this compound possesses significant antioxidant properties. Peptides containing leucine and phenylalanine have been shown to scavenge free radicals, thus protecting cells from oxidative stress. This activity is particularly relevant in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

2. Anti-inflammatory Effects

Studies have demonstrated that this compound exhibits anti-inflammatory properties. It has been shown to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This effect may be beneficial in conditions characterized by chronic inflammation, such as arthritis and cardiovascular diseases .

3. Interactions with Biological Systems

This compound has been studied for its interactions with various biological systems:

- Neurotransmitter Synthesis : The presence of phenylalanine is crucial for the synthesis of neurotransmitters such as dopamine and norepinephrine, which play vital roles in mood regulation and cognitive function.

- Muscle Metabolism : Leucine is known for its role in muscle protein synthesis and metabolism, making this dipeptide relevant for sports nutrition and muscle recovery .

Case Study 1: Antioxidant Activity Assessment

A study assessed the antioxidant capacity of several peptides, including this compound. The results indicated that this dipeptide significantly reduced oxidative stress markers in vitro. The mechanism was attributed to its ability to donate electrons to free radicals, thus neutralizing them.

Case Study 2: Anti-inflammatory Mechanism Exploration

In a controlled experiment involving inflammatory cell lines, this compound was shown to inhibit the expression of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation. This inhibition was associated with a decrease in prostaglandin E2 levels, further supporting its anti-inflammatory potential .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| H-Leu-NH2.HCl | Contains only leucine | Primarily studied for muscle metabolism |

| H-Phe-NH2.HCl | Contains only phenylalanine | Known for neurotransmitter synthesis |

| Cyclo(Leu-Phe) | Cyclic structure | Exhibits higher stability and bioactivity |

| H-Leu-Gly-NH2 | Contains glycine instead of Phe | Focused on different biological pathways |

The uniqueness of this compound lies in its specific combination of leucine and phenylalanine, which may confer distinct biological activities not present in other similar compounds .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing H-Leu-Phe-NH2 HCl, and how can purity be ensured?

- Methodology : Use solid-phase peptide synthesis (SPPS) with Fmoc-protected leucine (H-Leu) and phenylalanine (Phe) residues. Cleave the peptide from the resin using a trifluoroacetic acid (TFA) cocktail containing HCl to form the hydrochloride salt. Purify the crude product via reversed-phase HPLC (C18 column, acetonitrile/water gradient). Confirm purity (>95%) using analytical HPLC and characterize the compound via ¹H/¹³C NMR (in DMSO-d₆ or D₂O) and high-resolution mass spectrometry (HRMS) . Report retention times, solvent systems, and spectral peaks (e.g., δ 7.2–7.4 ppm for aromatic protons) .

Q. Which analytical techniques are essential for characterizing this compound?

- Key Techniques :

- HPLC : Use a C18 column with UV detection at 214 nm. Report mobile phase composition (e.g., 0.1% TFA in water/acetonitrile) and retention time.

- NMR Spectroscopy : Assign backbone amide protons (δ 7.8–8.2 ppm) and sidechain resonances (e.g., Leu methyl groups at δ 0.8–1.0 ppm).

- Mass Spectrometry : Confirm the molecular ion peak ([M+H]⁺) with HRMS (theoretical mass: 351.2 g/mol).

- Elemental Analysis : Verify chloride content via potentiometric titration (Ag/AgCl electrode) .

Q. How does the hydrochloride (HCl) salt form influence the physicochemical properties of H-Leu-Phe-NH2?

- Impact : The HCl salt enhances aqueous solubility (critical for in vitro assays) but increases hygroscopicity. Store lyophilized powder in desiccators at −20°C. Confirm stoichiometry (1:1 HCl:peptide) via chloride ion titration and elemental analysis .

Q. What are the best practices for storing this compound to prevent degradation?

- Protocol : Store lyophilized powder in amber vials under argon at −20°C. For solutions, use degassed buffers (pH 6–7) and avoid light exposure. Monitor stability via weekly HPLC checks if stored at 4°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Approach :

- Conduct a systematic review using PRISMA guidelines to aggregate data from peer-reviewed studies. Assess variables like assay conditions (cell type, incubation time) and compound concentration ranges .

- Perform meta-analysis to quantify heterogeneity (e.g., I² statistic) and identify confounding factors (e.g., buffer ionic strength).

- Validate findings via dose-response experiments under standardized conditions (e.g., pH 7.4 PBS, 37°C) .

Q. What strategies optimize this compound’s stability in aqueous solutions for long-term biochemical assays?

- Optimization :

- Use phosphate buffers (pH 7.4) instead of Tris to avoid nucleophilic interference.

- Add antioxidants (0.1% ascorbic acid) if oxidation is observed.

- For multi-day assays, lyophilize aliquots and reconstitute fresh in degassed water .

Q. How to design a dose-response study to evaluate this compound’s efficacy in receptor-binding assays?

- Experimental Design :

- Test 6–8 log-dilutions (1 nM–100 μM) to determine EC₅₀. Include positive controls (e.g., known agonists) and negative controls (vehicle).

- Use surface plasmon resonance (SPR) for real-time binding kinetics (ka, kd) or radioligand displacement assays for IC₅₀.

- Analyze data with nonlinear regression (four-parameter logistic model) and validate statistical significance via ANOVA .

Q. How can computational modeling predict this compound’s interactions with target proteins?

- Methodology :

- Perform molecular docking (AutoDock Vina) using protein structures from the PDB (e.g., 1XYZ). Define binding pockets based on catalytic sites.

- Validate predictions via 100-ns molecular dynamics (MD) simulations (GROMACS) to assess binding stability (RMSD <2 Å).

- Confirm results experimentally with isothermal titration calorimetry (ITC) or SPR to measure binding affinity (Kd) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.